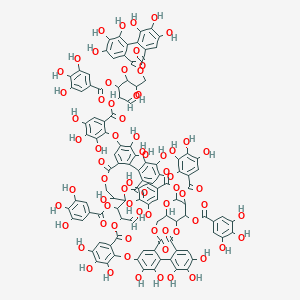
2-Fluoro-6-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O and a molecular weight of 194.1263 . It is also known as [2-fluoro-6-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code: InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“2-Fluoro-6-(trifluoromethyl)benzyl alcohol” is a colorless to light yellow liquid . It has a density of 1.397 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.456 (lit.) .Applications De Recherche Scientifique
Domino Reactions and Molecular Rearrangements
2-Fluoro-6-(trifluoromethyl)benzyl alcohol plays a significant role in domino reactions. It is found that the fluorine atom in compounds like 2-fluoro-3-trifluoromethylfurans can be replaced by nucleophiles, and certain products obtained upon substitution with benzyl alcohols can undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions. This demonstrates the potential of these rearrangements in integrated domino reactions (Burger et al., 2001).
Synthesis of α-Trifluoromethyl α-Amino Acids
This compound is integral in synthesizing α-trifluoromethyl α-amino acids. Research shows that 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, are key in synthesizing aromatic and heteroaromatic amino acids, highlighting its role in creating synthetic Tfm-Gly equivalents (Burger et al., 2006).
Fluorination of Heterocycles
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is involved in the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines. This process uses Selectfluor to trigger electrophilic cyclisations, yielding fluorinated heterocycles with 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is crucial for reactivity (Parmar & Rueping, 2014).
Functionalization of Benzene Derivatives
It also plays a role in the functionalization of benzene derivatives. Research demonstrates that 1,3-bis(trifluoromethyl)benzene can be regioselectively metalated and subsequently transformed into various compounds like 2,6-bis(trifluoromethyl)benzyl alcohol, showcasing its versatility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Trifluoromethylated Compounds
This alcohol is crucial in the synthesis of trifluoromethylated compounds. The transformation of hydroxyl groups in benzyl or allyl alcohols to trifluoromethyl groups can be achieved using alkyloxydiphenylphosphine and CuCF3, generated in situ, under mild conditions. This showcases its application in creating diverse trifluoromethylated products (Li et al., 2015).
Impact on Bacterial Community Structure
Interestingly, the compound's degradation products impact bacterial community structures in sediment. A study found that the biodegradation of related fluorotelomer alcohols, like 6:2 FTOH, significantly alters the abundance of certain bacterial phyla and classes, indicating an environmental impact (Wang et al., 2017).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUCYZIRXZYZOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333886 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
CAS RN |
152211-15-9 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)



![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)





